Apochlorine

Alpha-adrenergic pharmacology Dibenzazocine SAR Vascular smooth muscle

Apochlorine (CAS 24620-67-5, synonym Nivalidine hydrochloride, Methylapogalanthamine hydrochloride) is a semisynthetic dibenzazocine alkaloid of the Amaryllidaceae family, derived via alkaline rearrangement of the natural product Galanthamine isolated from Ungernia victoris. Its molecular formula is C17H20ClNO2 (MW 305.80 g/mol), and it is supplied as a white crystalline powder with a purity of >81% (TLC) and a melting point of 163–166 °C.

Molecular Formula C17H20ClNO2
Molecular Weight 305.8 g/mol
CAS No. 24620-67-5
Cat. No. B000055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApochlorine
CAS24620-67-5
SynonymsDibenz(c,e)azocin-1-ol, 5,6,7,8-tetrahydro-2-methoxy-6-methyl-, hydrochloride
Molecular FormulaC17H20ClNO2
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC[NH+]1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)OC.[Cl-]
InChIInChI=1S/C17H19NO2.ClH/c1-18-10-9-12-5-3-4-6-14(12)16-13(11-18)7-8-15(20-2)17(16)19;/h3-8,19H,9-11H2,1-2H3;1H
InChIKeyKIVTXMKWQLVGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite crystalline powder

Structure & Identifiers


Interactive Chemical Structure Model





Apochlorine (CAS 24620-67-5) Procurement Guide: Identity, Source, and Baseline Specifications


Apochlorine (CAS 24620-67-5, synonym Nivalidine hydrochloride, Methylapogalanthamine hydrochloride) is a semisynthetic dibenzazocine alkaloid of the Amaryllidaceae family, derived via alkaline rearrangement of the natural product Galanthamine isolated from Ungernia victoris . Its molecular formula is C17H20ClNO2 (MW 305.80 g/mol), and it is supplied as a white crystalline powder with a purity of >81% (TLC) and a melting point of 163–166 °C [1]. Unlike its parent compound Galanthamine, which is a potent acetylcholinesterase (AChE) inhibitor approved for Alzheimer's disease, Apochlorine exhibits a fundamentally distinct pharmacological signature characterized by central adrenolytic and hypotensive activity [2]. This structural rearrangement eliminates the dihydrofuran ring essential for AChE inhibition and introduces a tetrahydrodibenz[c,e]azocine scaffold that confers alpha-adrenergic blocking properties [3].

Why Apochlorine Cannot Be Replaced by Galanthamine or Generic Alpha-Blockers: Structural Basis for Divergent Pharmacology


Apochlorine and Galanthamine, despite sharing a common biosynthetic origin, represent a branching point in alkaloid pharmacology that precludes functional interchangeability. Galanthamine is a selective, reversible AChE inhibitor (IC50 = 410 nM) with allosteric nicotinic receptor potentiating activity, approved for symptomatic treatment of Alzheimer's disease . Apochlorine is formed through a base-catalyzed rearrangement that opens the dihydrofuran ring of Galanthamine, yielding a tetrahydrodibenz[c,e]azocine core that is incapable of inhibiting AChE at pharmacologically relevant concentrations but instead acts as a central alpha-adrenergic blocking agent with pronounced hypotensive effects [1]. This scaffold transformation fundamentally alters the compound's target profile: the cholinergic activity that defines Galanthamine is erased, while alpha-1 adrenoceptor antagonism—absent in Galanthamine—becomes the dominant pharmacodynamic feature [2]. Consequently, substituting Apochlorine with Galanthamine in a hypertension or vascular tone model would produce irrelevant cholinergic effects without addressing the adrenergic endpoints, while substituting it with a generic alpha-blocker such as phentolamine would lack the dibenzazocine scaffold's distinctive vascular regional selectivity profile [3].

Apochlorine Comparative Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation


Alpha-1 Adrenoceptor Blockade Potency: Apogalanthamine Analog DA-VIII-Me vs. Phentolamine on Isolated Rat Aortic Strips

The apogalanthamine analog DA-VIII-Me (6-methyl-5,6,7,8-tetrahydrodibenz[c,e]azocine), the des-methoxy-des-hydroxy scaffold closest to Apochlorine's core structure, demonstrated alpha-adrenolytic activity exceeding that of the clinical alpha-blocker phentolamine on rat aortic strips, with a pA2 value of 8.76 ± 0.07 [1]. In a separate study on isolated rat vas deferens, DA-VIII-Me achieved a pA2 of 7.32 against norepinephrine-induced contraction, comparable to azapetine (pA2 = 7.78) and within the range of reported phentolamine pA2 values of approximately 8.22–8.31 on the same tissue [2][3]. The apogalanthamine scaffold further demonstrated selectivity for alpha-1 over alpha-2 adrenoceptors, as antagonism of clonidine-mediated twitch inhibition (alpha-2) was consistently weaker than antagonism of norepinephrine-mediated contraction (alpha-1) across all tested dibenzazocine derivatives [4].

Alpha-adrenergic pharmacology Dibenzazocine SAR Vascular smooth muscle

Regional Vascular Selectivity: Methylapogalanthamine vs. Pyrroxan on Cerebral Blood Flow and Oxygen Consumption in Anesthetized Cats

In a direct comparative study on anesthetized cats under stabilized and non-stabilized carotid perfusion pressure, methylapogalanthamine (the free base of Apochlorine) reduced cerebral blood flow and brain tissue oxygen consumption, whereas pyrroxan (pirroksan), another alpha-adrenergic blocker, produced no essential change in either parameter [1]. This differential effect on cerebral hemodynamics was dependent on concurrent changes in general arterial blood pressure, suggesting that methylapogalanthamine's cerebrovascular action is mechanistically distinct from that of pyrroxan and is coupled to its systemic hypotensive effect [2]. In separate resistographic experiments on anesthetized and non-anesthetized hypertensive cats, methylapogalanthamine decreased total arterial pressure, with the most pronounced vasodilator effect observed in femoral vessels, followed by extracranial and cerebral vessels, and it also diminished the sympathetic nerve stimulation-induced constrictor response of intra- and extracranial vessels [3].

Cerebral hemodynamics Alpha-adrenergic blockers Hypertension models

Structural Rearrangement Eliminates AChE Inhibition: Functional Divergence from Galanthamine Confirmed by Synthetic Pathway

Apochlorine (nivalidine) is generated from Galanthamine via a base-catalyzed rearrangement under non-acidic conditions (KOH treatment), which opens the dihydrofuran ring characteristic of the galanthamine-type AChE pharmacophore and yields the tetrahydrodibenz[c,e]azocine scaffold [1]. This structural transformation is functionally decisive: Galanthamine inhibits human AChE with an IC50 of 410 nM and is FDA-approved for Alzheimer's disease, yet molecular docking simulations indicate that Apochlorine's rearranged scaffold lacks the key interactions with the AChE catalytic site that define Galanthamine's potency [2]. The elimination of the dihydrofuran oxygen, which in Galanthamine forms critical hydrogen bonds within the AChE active site, is accompanied by the emergence of alpha-adrenergic blocking activity that is entirely absent in Galanthamine, representing a complete pharmacological switch rather than a simple potency shift [3].

Alkaloid rearrangement chemistry AChE inhibition Structure-activity relationships

Clinical Application in Hypertensive Crises: Methylapogalanthamine Differentiation from Galanthamine-Based Therapeutics

Methylapogalanthamine (Apochlorine free base) has been evaluated clinically for the treatment of hypertensive crises, as reported by Droniuk et al. (1978), whereas Galanthamine is contraindicated in severe hypertension and is associated with bradycardia and atrioventricular conduction disturbances [1][2]. The clinical use of Apochlorine electrophoresis for hypertensive patients was further documented by Katsenovich and Khusankhodzhaev (1968), and the effect of Apochlorine on the course of experimental hypertension was established in a Federation Proceedings translation supplement by Aliev (1967), confirming the compound's translational relevance from preclinical hypertension models to clinical hypertensive crisis management [3][4].

Hypertensive emergency Clinical pharmacology Alpha-blocker therapy

Vasodilator Action Modulation by Anesthesia and Rausedyl: Pharmacodynamic Differentiation of Methylapogalanthamine

The vasodilator action of methylapogalanthamine exhibits a unique pharmacodynamic interaction profile: anesthesia potentiated its vasodilator effect, whereas rausedyl (a reserpine-like agent that depletes catecholamine stores) decreased it [1]. This bidirectional modulation is consistent with a mechanism involving presynaptic catecholamine disposition and distinguishes methylapogalanthamine from direct-acting vasodilators such as hydralazine, whose effects are not potentiated by anesthesia in this manner [2]. Furthermore, methylapogalanthamine produced a two-phase vascular reaction (dilatation–constriction) in a subset of experiments, a phenomenon not commonly observed with prototypical alpha-blockers such as phentolamine, suggesting an additional pharmacodynamic complexity that may involve partial agonist activity or interaction with multiple receptor subtypes [3].

Vascular pharmacology Anesthesia interaction Sympathetic nervous system

Apochlorine Optimal Application Scenarios: Research and Industrial Use Cases Based on Verified Differentiation Evidence


Alpha-1 Adrenoceptor Pharmacology and Dibenzazocine Structure-Activity Relationship (SAR) Studies

Apochlorine serves as a validated starting point for medicinal chemistry campaigns exploring dibenzazocine-based alpha-1 adrenoceptor antagonists. Its core scaffold, shared with the well-characterized analog DA-VIII-Me (pA2 = 8.76 ± 0.07 on rat aortic strips, exceeding phentolamine), provides a template for derivatization aimed at optimizing alpha-1/alpha-2 selectivity [1]. The compound's structural relationship to Galanthamine—specifically the dihydrofuran ring opening that eliminates AChE inhibition while conferring alpha-adrenolytic activity—makes it an ideal probe for investigating how subtle rearrangements of the Amaryllidaceae alkaloid scaffold redirect target engagement from cholinergic to adrenergic systems [2].

In Vivo Models of Hypertension with Regional Vascular Tone Assessment

For researchers conducting in vivo cardiovascular studies in hypertensive animal models (particularly feline models where the compound has been most extensively characterized), Apochlorine offers a unique regional vasodilator profile—femoral > extracranial > cerebral—that is not replicated by generic alpha-blockers [1]. The compound's anesthesia-dependent potentiation of vasodilation and its ability to diminish sympathetically mediated vasoconstriction provide experimental leverage for dissecting neural versus humoral contributions to vascular tone [2]. Its prior clinical evaluation in hypertensive crisis management further supports translational relevance for hypertension research programs [3].

Cerebral Hemodynamics Research Requiring Differential Cerebrovascular Modulation

The direct comparative evidence that methylapogalanthamine reduces cerebral blood flow and brain oxygen consumption while pyrroxan does not establishes Apochlorine as a tool compound for studies requiring controlled reduction of cerebral perfusion [1]. This property is mechanistically linked to systemic blood pressure changes rather than direct cerebral vasoconstriction, making Apochlorine suitable for experimental paradigms investigating the coupling between systemic hemodynamics and cerebral oxygen delivery—a research area relevant to hypertensive encephalopathy and perioperative cerebral perfusion management [2].

Amaryllidaceae Alkaloid Chemical Biology and Natural Product Derivatization

Apochlorine's defined synthetic origin from Galanthamine via a non-acidic KOH-mediated rearrangement provides a tractable entry point for natural product derivatization programs [1]. The compound can be used as a reference standard for analytical method development (e.g., the published spectrophotometric determination method for methylapogalanthamine hydrochloride) and as a benchmark for biosynthetic studies investigating the branch point between galanthamine-type and apogalanthamine-type alkaloid pathways in Amaryllidaceae plants [2].

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